Benzeneazomalononitrile

Description

The exact mass of the compound (Phenylazo)malononitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263832. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

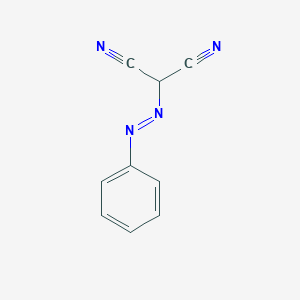

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyldiazenylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-6-9(7-11)13-12-8-4-2-1-3-5-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMBASWITNCMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289496 | |

| Record name | 2-(2-Phenyldiazenyl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6017-21-6, 1350653-31-4 | |

| Record name | 2-(2-Phenyldiazenyl)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6017-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile, (phenylazo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006017216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6017-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Phenyldiazenyl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenyldiazenyl)propanedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneazomalononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF95S73B62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Value of Benzeneazomalononitrile

An In-Depth Technical Guide to the Synthesis of Benzeneazomalononitrile

This compound (C₉H₆N₄), also known as (Phenylazo)malononitrile, is a highly functionalized aromatic azo compound that presents as a characteristic yellow to light brown solid.[1] With a molecular weight of 170.17 g/mol , this molecule is a cornerstone intermediate in synthetic organic chemistry.[2][3][4] Its strategic importance lies in the unique combination of a phenylazo group and a malononitrile moiety, which imparts a rich reactivity profile.[1] This structure makes it a valuable precursor for a diverse range of heterocyclic compounds, advanced dyes, and materials for photochemical applications.[1][5][6] The compound typically exhibits a melting point above 130°C, often with decomposition, and is soluble in common polar organic solvents such as methanol, chloroform, and ethyl acetate.[1] This guide provides a comprehensive overview of its synthesis, focusing on the underlying mechanisms, a field-proven experimental protocol, and the critical safety considerations required for its successful and safe preparation.

Core Synthesis Strategy: A Two-Stage Approach

The most efficient and widely employed pathway for synthesizing this compound is a classic two-stage process rooted in diazo chemistry.[1][7] This methodology ensures high yields and purity when executed with precision. The two core stages are:

-

Diazotization: The conversion of a primary aromatic amine, typically aniline, into a reactive benzenediazonium salt intermediate. This is achieved through a reaction with nitrous acid, which is generated in situ.

-

Azo Coupling: The electrophilic diazonium salt is then immediately reacted with a nucleophilic coupling partner, in this case, the active methylene compound malononitrile, to form the final azo product.[1]

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and ensuring safety.

Part A: The Diazotization of Aniline

The formation of the benzenediazonium cation is a temperature-sensitive process that proceeds through several key steps. The entire reaction must be conducted at low temperatures (0–5°C) to prevent the decomposition of the thermally unstable diazonium salt.[1][8][9][10]

-

Generation of Nitrous Acid: Nitrous acid (HNO₂) is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl).[10][11][12]

-

Formation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[11]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline (the nucleophile) attacks the electrophilic nitrosonium ion.[11]

-

Formation of the Diazonium Ion: The resulting N-nitrosamine intermediate undergoes a series of proton transfers (tautomerization) and subsequent dehydration, leading to the formation of the stable, resonance-delocalized benzenediazonium ion (C₆H₅N₂⁺).[11]

Part B: The Azo Coupling Reaction

This stage is a classic example of an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.[13][14]

-

Activation of Malononitrile: Malononitrile possesses a highly acidic methylene group (CH₂) due to the electron-withdrawing effect of the two adjacent cyano (-CN) groups. A mild base, such as sodium acetate, is introduced to deprotonate the malononitrile, generating a highly nucleophilic carbanion. The sodium acetate also serves to buffer the solution, maintaining a mildly acidic to neutral pH which is optimal for the coupling reaction.[14]

-

Electrophilic Attack: The malononitrile carbanion attacks the terminal nitrogen atom of the benzenediazonium cation.[15] This cation is a relatively weak electrophile, hence the need for a highly activated nucleophile like the enolate of malononitrile.

-

Formation of this compound: The coupling reaction results in the formation of the C-N bond, yielding the final product, this compound, which typically precipitates from the aqueous reaction mixture as a yellow solid.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations involving aniline and malononitrile should be performed in a well-ventilated chemical fume hood.

Materials and Equipment

-

Reagents: Aniline, Concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Malononitrile, Sodium Acetate (CH₃COONa), Crushed Ice, Distilled Water.

-

Equipment: 250 mL Beakers (x3), 100 mL Graduated Cylinder, Magnetic Stirrer and Stir Bar, Thermometer, Dropping Funnel, Büchner Funnel and Flask, Vacuum Source, Glass Rod.

Step-by-Step Procedure

Step 1: Preparation of the Benzenediazonium Chloride Solution (0-5°C)

-

In a 250 mL beaker, combine aniline (4.65 g, 0.05 mol) and distilled water (50 mL).

-

While stirring, slowly add concentrated hydrochloric acid (15 mL).

-

Cool the resulting solution to 0°C in an ice-salt bath. Continue stirring until a fine slurry of aniline hydrochloride is formed.

-

In a separate beaker, prepare a solution of sodium nitrite (3.5 g, 0.051 mol) in distilled water (20 mL) and cool it to 0°C.

-

Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry using a dropping funnel. Crucially, monitor the temperature continuously and ensure it does not rise above 5°C. [12][16] The addition should take approximately 15-20 minutes. The final solution should be clear.

Step 2: Preparation of the Coupling Reagent Solution

-

In a separate 250 mL beaker, dissolve malononitrile (3.3 g, 0.05 mol) and sodium acetate (15 g) in distilled water (100 mL).

-

Cool this solution to 0-5°C in an ice bath with stirring.

Step 3: The Azo Coupling Reaction (0-5°C)

-

Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution from Step 1 to the cold malononitrile solution from Step 2.

-

A voluminous yellow precipitate of this compound will form immediately.

-

Continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

Step 4: Isolation and Purification

-

Collect the yellow solid product by vacuum filtration using a Büchner funnel.

-

Wash the product thoroughly with a generous amount of cold water to remove any inorganic salts.

-

Allow the product to air-dry on the filter paper. For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or chloroform.[1][3]

Quantitative Data Summary

| Reagent | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio | Key Role |

| Aniline | 93.13 | 4.65 | 0.05 | 1.0 | Starting Amine |

| Sodium Nitrite | 69.00 | 3.5 | 0.051 | 1.02 | Diazotizing Agent |

| Hydrochloric Acid | 36.46 | ~5.5 (conc) | ~0.15 | 3.0 | Acid Catalyst |

| Malononitrile | 66.06 | 3.3 | 0.05 | 1.0 | Coupling Partner |

| Sodium Acetate | 82.03 | 15 | 0.18 | 3.6 | Base/Buffer |

| Product | 170.17 | ~7-8 | ~0.04-0.047 | - | Typical Yield: 80-95% |

Product Characterization

Confirmation of the synthesized product's identity and purity is essential.

-

Melting Point: Determine the melting point of the purified solid. The literature value is in the range of 144-145°C.[3] A sharp melting point close to this value indicates high purity.

-

Infrared (IR) Spectroscopy: An IR spectrum should show characteristic absorption bands for the C≡N stretch (around 2220 cm⁻¹), the N=N azo stretch (around 1450 cm⁻¹), and aromatic C-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure, showing characteristic signals for the phenyl ring protons and the carbons of the malononitrile and phenyl groups.

Critical Safety Protocols

Adherence to strict safety measures is non-negotiable due to the hazardous nature of the reagents and intermediates.

-

Diazonium Salt Hazard: This is the most significant risk. Aryl diazonium salts are notoriously thermally unstable and can be violently explosive in their solid, dry state.[8][9]

-

NEVER attempt to isolate the solid benzenediazonium salt.[9]

-

ALWAYS prepare and use the diazonium salt in a cold (0-5°C) aqueous solution immediately after its formation.[10]

-

Strict temperature control is the most critical safety parameter. An uncontrolled exotherm can lead to rapid decomposition and release of nitrogen gas, causing a dangerous pressure buildup.[8]

-

-

Reagent Toxicity:

-

Aniline: Is toxic, readily absorbed through the skin, and a suspected carcinogen. Handle with appropriate chemical-resistant gloves and eye protection in a fume hood.

-

Malononitrile: Is a toxic substance. Avoid inhalation of dust and prevent skin and eye contact.[17] The Safety Data Sheet (SDS) should be consulted before use.[17]

-

-

General Handling:

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the diazotization of aniline followed by azo coupling with malononitrile is a robust and high-yielding procedure fundamental to organic synthesis. This guide underscores that procedural success is inextricably linked to mechanistic understanding and stringent safety protocols. The critical parameters for researchers and drug development professionals to master are precise temperature control during diazotization to manage the unstable diazonium intermediate and the safe handling of toxic reagents. When executed with care, this synthesis provides reliable access to a versatile chemical building block essential for innovation in materials science and medicinal chemistry.

References

- 1. Buy this compound | 6017-21-6 [smolecule.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Pharmaceutical and chemical intermediates,CAS#:6017-21-6,苯基偶氮丙二腈,this compound [en.chemfish.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. This compound | 6017-21-6 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Write mechanism for formation of phenyldiazonniumchloride | Filo [askfilo.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Azo coupling - Wikipedia [en.wikipedia.org]

- 14. Azo Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to Benzeneazomalononitrile: Synthesis, Structural Elucidation, and Chemical Properties

Introduction: Unveiling a Versatile Synthetic Building Block

Benzeneazomalononitrile (CAS No. 6017-21-6), also known as 2-(phenylazo)malononitrile, is an aromatic azo compound that serves as a pivotal intermediate in modern organic synthesis.[1][2] With the molecular formula C₉H₆N₄ and a molecular weight of 170.17 g/mol , this distinctive yellow solid is characterized by the strategic placement of a phenylazo group (-N=N-Ph) and two nitrile groups (-C≡N) on a central methane carbon.[1][3][4] This unique arrangement of functional groups imparts a rich and versatile reactivity, making it a valuable precursor for a diverse array of complex molecules, particularly nitrogen-containing heterocycles.[1][2] Its applications span from the development of pharmaceuticals and agrochemicals to the synthesis of dyes and advanced materials.[5][6] This guide provides an in-depth exploration of its synthesis, a multi-faceted approach to its structural elucidation, and a comprehensive overview of its chemical and physical properties for researchers and drug development professionals.

Core Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound is achieved through a classical azo coupling reaction. This process involves two critical stages: the diazotization of aniline and the subsequent coupling with malononitrile.[1]

Causality Behind the Experimental Protocol

The success of this synthesis hinges on precise temperature control and pH management. The initial diazotization of aniline requires cold, acidic conditions (typically 0-5°C) to form the benzenediazonium chloride salt. This low temperature is crucial because diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to side products and significantly reduced yields. The subsequent coupling reaction with the malononitrile carbanion is performed in a weakly acidic to neutral medium, often buffered with sodium acetate. This buffer is essential; it is basic enough to deprotonate the acidic C-H bond of malononitrile, forming the required nucleophile, but not so basic that it causes the diazonium salt to decompose into undesired phenolic byproducts.

Experimental Protocol: Synthesis of this compound

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Malononitrile

-

Sodium Acetate (CH₃COONa)

-

Ethanol

-

Ice

-

Deionized Water

Step-by-Step Methodology:

-

Diazotization of Aniline:

-

In a 250 mL beaker, dissolve aniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5°C in an ice-salt bath with constant stirring. The formation of a fine precipitate of aniline hydrochloride is expected.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5°C throughout the addition.

-

Expert Insight: The slow, dropwise addition is critical to dissipate the exothermic heat of reaction and prevent the premature decomposition of the newly formed diazonium salt.

-

After the addition is complete, stir the solution for an additional 15-20 minutes at 0-5°C to ensure the reaction goes to completion.

-

-

Coupling Reaction:

-

In a separate 500 mL beaker, dissolve malononitrile in ethanol.

-

Add a solution of sodium acetate in water to the malononitrile solution and cool it to 0-5°C in an ice bath. This generates the nucleophilic malononitrile carbanion in situ.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the malononitrile solution with vigorous stirring.

-

A yellow to orange precipitate of this compound will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to maximize the yield.[1]

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a bright yellow crystalline solid.

-

Dry the purified product in a vacuum oven at a low temperature.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation: A Spectroscopic and Crystallographic Consensus

Confirming the structure of a synthesized molecule like this compound requires a synergistic approach, integrating data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. The IR spectrum of this compound is expected to show a strong, sharp absorption band around 2220-2240 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration. The azo (N=N) linkage, if asymmetrical, typically exhibits a weak to medium band in the 1575-1630 cm⁻¹ region.[1] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching bands for the benzene ring appear in the 1450-1600 cm⁻¹ range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The phenyl group protons are expected to appear as a multiplet in the aromatic region, typically between 7.4 and 7.9 ppm . The single proton on the central carbon (the methine proton) is highly deshielded by the adjacent azo and nitrile groups and would likely appear as a singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. One would expect to see signals for the aromatic carbons, a signal for the methine carbon, and a key signal for the nitrile carbons, typically in the 115-120 ppm range.

-

-

UV-Visible Spectroscopy: The extended conjugation involving the phenyl ring, the azo bridge, and the nitrile groups gives this compound its characteristic yellow color.[1] Its UV-Vis spectrum is expected to display two main absorption bands: a high-intensity band in the UV region (around 250-320 nm) corresponding to the π→π* transition of the conjugated system, and a lower-intensity band in the visible region (around 350-450 nm) attributed to the n→π* transition of the azo group.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For C₉H₆N₄, the molecular ion peak (M⁺) would be observed at an m/z value of 170.17 . Analysis of the fragmentation pattern can further corroborate the structure, with likely fragments corresponding to the loss of N₂ or the cleavage of the phenyl group.

| Table 1: Summary of Expected Spectroscopic Data for this compound | |

| Technique | Expected Observation |

| IR Spectroscopy | ~2230 cm⁻¹ (strong, C≡N stretch), ~1580 cm⁻¹ (N=N stretch) |

| ¹H NMR | ~7.4-7.9 ppm (multiplet, 5H, Ar-H), singlet for methine proton |

| ¹³C NMR | Signals for aromatic carbons, methine carbon, and nitrile carbons (~115-120 ppm) |

| UV-Vis Spectroscopy | π→π* (~250-320 nm), n→π* (~350-450 nm) |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 170.17 |

X-ray Crystallography: The Definitive Structure

While spectroscopy provides compelling evidence, single-crystal X-ray diffraction is the gold standard for unambiguous structural elucidation. This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, confirming bond lengths, bond angles, and intermolecular interactions. For azo compounds, crystallography definitively establishes the configuration (E or Z) of the azo bridge. The E (trans) isomer is generally the more thermally stable and expected form from this synthesis.[1]

Integrated Structural Elucidation Workflow

Caption: Integrated workflow for the structural elucidation of this compound.

Key Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Table 2: Physical Properties of this compound | |

| Property | Value / Description |

| CAS Number | 6017-21-6[1] |

| Molecular Formula | C₉H₆N₄[1] |

| Molecular Weight | 170.17 g/mol [1] |

| Appearance | Yellow to light brown solid/crystalline powder.[1][6] |

| Melting Point | >130°C (with decomposition).[1][6][7] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, methanol.[1][7][8] Limited solubility in water.[9] |

| Storage | Store at room temperature, sealed in a dry environment.[7][8] |

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its functional groups, making it a versatile synthetic intermediate.

-

Cyclization Reactions: It is a potent precursor for synthesizing nitrogen-containing heterocycles. Through various cyclization pathways, it can be used to form pyridazines, pyridines, and other complex ring systems.[1]

-

Condensation Reactions: The active methylene group allows it to participate in Knoevenagel condensation reactions with aldehydes and ketones.[1]

-

Substitution Reactions: The cyano groups can undergo nucleophilic substitution, offering another avenue for molecular elaboration.[1]

-

Photoisomerization: Like other azobenzene derivatives, it is expected to undergo reversible E/Z (trans/cis) isomerization upon irradiation with UV light. The more stable E-isomer can be converted to the Z-isomer, a property that is exploited in the development of photoswitchable materials.[1]

-

Stability: The compound is stable under normal storage conditions.[5] However, it may decompose in the presence of strong acids or bases and exhibits thermal decomposition above its melting point.[5]

Conclusion and Outlook

This compound is a fundamentally important molecule in synthetic organic chemistry. Its straightforward synthesis, combined with the rich reactivity conferred by its azo and dinitrile functionalities, establishes it as a powerful and versatile building block. A comprehensive understanding of its synthesis, the analytical methods used for its structural confirmation, and its core chemical properties is crucial for any scientist aiming to leverage its potential. From creating novel heterocyclic scaffolds for drug discovery to developing advanced photoresponsive materials, this compound will continue to be a compound of significant interest and utility in the chemical sciences.

References

- 1. Buy this compound | 6017-21-6 [smolecule.com]

- 2. This compound | 6017-21-6 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 6017-21-6 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. solubilityofthings.com [solubilityofthings.com]

Dawn of a Chromophore: Unearthing the Early Studies of Benzeneazomalononitrile

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Latent Potential

Benzeneazomalononitrile, also known as 2-(phenylazo)propanedinitrile, is a compound that sits at the intersection of classical organic synthesis and modern materials science. Its deceptively simple structure, featuring a phenylazo group coupled to a highly activated methylene carbon flanked by two nitrile functionalities, belies a rich and complex chemical reactivity. While contemporary research has explored its applications as a versatile precursor for a myriad of heterocyclic compounds, dyes, and even as a photoinitiator, the origins of this intriguing molecule trace back to the late 19th century, a period of fervent discovery in the world of synthetic organic chemistry. This guide delves into the early studies of this compound, providing a historical and technical perspective on its initial synthesis, the scientific reasoning of the time, and the nascent understanding of its chemical behavior.

The Genesis: A Product of the Azo Dye Revolution

The story of this compound is intrinsically linked to the burgeoning synthetic dye industry of the latter half of the 19th century. The discovery of the diazotization of aromatic amines by Johann Peter Griess in 1858 opened the floodgates to the synthesis of a vast array of brightly colored azo compounds. This fundamental reaction, the conversion of a primary aromatic amine into a diazonium salt, provided a powerful electrophile capable of reacting with electron-rich aromatic systems to form the characteristic -N=N- azo linkage.

While the primary focus of this era was on the coupling of diazonium salts with phenols and aromatic amines to produce dyes, the reactivity of these electrophilic intermediates with other nucleophiles was an area of burgeoning interest. The logical extension of this chemistry was to explore reactions with compounds possessing highly activated methylene groups, such as those found in malonic acid and its derivatives.

The First Synthesis: Unraveling a Historical Thread

Pinpointing the exact first synthesis of this compound from available digital archives presents a challenge. However, the foundational work on the coupling of diazonium salts with active methylene compounds was laid by pioneering chemists of the era. Notably, the work of Victor Meyer and his contemporaries in the 1870s on the reaction of benzenediazonium salts with compounds like nitroethane and diethyl malonate established the feasibility of this synthetic strategy.

While a definitive seminal paper on the synthesis from malononitrile itself is not readily apparent in modern databases, the intellectual framework and experimental precedent were firmly in place. The synthesis, as it would have been approached in the late 19th or early 20th century, can be reconstructed based on the established methodologies of the time.

Conceptual Experimental Workflow of Early Synthesis

The synthesis of this compound would have followed a two-step process, mirroring the general procedure for azo coupling reactions. The diagram below illustrates the logical flow of this early synthetic approach.

An In-depth Technical Guide to the Reaction Mechanisms of Benzeneazomalononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzeneazomalononitrile, a molecule featuring a phenylazo group bonded to a malononitrile fragment, is a versatile building block in modern organic synthesis. Its unique electronic properties, arising from the confluence of the electron-withdrawing cyano groups and the photosensitive azo moiety, give rise to a rich and varied reactivity. This technical guide provides a comprehensive exploration of the core reaction mechanisms of this compound, designed to equip researchers, scientists, and drug development professionals with a deep, mechanistic understanding of its chemical behavior. We will delve into its synthesis, nucleophilic reactivity, and its participation in condensation and cyclization reactions. Furthermore, this guide will explore the less-documented, yet highly significant, thermal, photochemical, radical, and cycloaddition reactions, drawing upon established principles of physical organic chemistry to elucidate plausible mechanistic pathways. Detailed experimental protocols, data-driven insights, and visual representations of reaction mechanisms are provided to offer a practical and thorough understanding of this important synthetic intermediate.

Introduction: The Chemical Persona of this compound

This compound (C₉H₆N₄) is a yellow, crystalline solid that serves as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds, dyes, and materials with interesting optical properties.[1][2] Its significance in medicinal chemistry is also noteworthy, with the core structure being a precursor to molecules with potential biological activity.[2] The reactivity of this compound is dominated by the interplay of its functional groups: the electrophilic carbon of the malononitrile unit, the nucleophilic and electrophilic nature of the azo group, and the aromatic phenyl ring. Understanding the mechanistic underpinnings of its reactions is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic strategies.

Synthesis of this compound: A Mechanistic Overview

The most common and efficient synthesis of this compound proceeds via a two-step diazotization-coupling reaction.[1] A thorough understanding of the mechanism of each step is crucial for maximizing yield and purity.

Step 1: Diazotization of Aniline

The process begins with the diazotization of aniline, where aniline is treated with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to form the benzenediazonium chloride salt.

Mechanism:

-

Formation of Nitrous Acid: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂).

-

Formation of the Nitrosating Agent: Nitrous acid is further protonated and loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The lone pair of the amino group of aniline attacks the nitrosonium ion.

-

Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.

-

Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the elimination of a water molecule yields the stable benzenediazonium ion.

Experimental Protocol: Synthesis of Benzenediazonium Chloride

| Step | Procedure | Causality and Field-Proven Insights |

| 1 | Dissolve aniline (1.0 eq) in 3M hydrochloric acid. | Aniline is protonated to form the anilinium ion, which is soluble in the aqueous medium. A slight excess of acid ensures the complete formation of nitrous acid in the next step and prevents the coupling of the diazonium salt with unreacted aniline. |

| 2 | Cool the solution to 0-5 °C in an ice-salt bath. | The diazonium salt is unstable at higher temperatures and can decompose violently. Maintaining a low temperature is critical for safety and to prevent the formation of byproducts like phenol. |

| 3 | Slowly add a solution of sodium nitrite (1.0 eq) in water dropwise, keeping the temperature below 5 °C. | Slow addition prevents a rapid, exothermic reaction and localized warming. The reaction is monitored for the presence of a slight excess of nitrous acid using starch-iodide paper (turns blue-black). |

| 4 | Stir the resulting solution for 15-20 minutes at 0-5 °C. | This ensures the complete formation of the benzenediazonium chloride salt. The solution should be used immediately in the next step. |

Step 2: Azo Coupling with Malononitrile

The freshly prepared benzenediazonium salt is then coupled with malononitrile in the presence of a weak base, such as sodium acetate, to yield this compound.[1]

Mechanism:

-

Deprotonation of Malononitrile: Sodium acetate acts as a base to deprotonate the acidic methylene proton of malononitrile, generating a carbanion.

-

Electrophilic Attack: The electron-rich carbanion of malononitrile acts as a nucleophile and attacks the electrophilic terminal nitrogen of the benzenediazonium ion.

-

Formation of the Azo Compound: This attack results in the formation of the stable this compound.

Experimental Protocol: Coupling Reaction

| Step | Procedure | Causality and Field-Proven Insights |

| 1 | In a separate flask, dissolve malononitrile (1.0 eq) and sodium acetate (2.0 eq) in a mixture of water and ethanol at 0-5 °C. | Sodium acetate provides the basic conditions necessary to deprotonate malononitrile. Ethanol helps to dissolve the organic reactants. |

| 2 | Slowly add the cold benzenediazonium chloride solution to the malononitrile solution with vigorous stirring, maintaining the temperature below 10 °C. | Slow addition and efficient stirring are crucial to ensure proper mixing and prevent side reactions. A yellow precipitate of this compound will form. |

| 3 | Continue stirring for 1-2 hours at low temperature. | This allows the reaction to go to completion. |

| 4 | Collect the precipitate by filtration, wash with cold water, and dry under vacuum. | Washing with cold water removes any unreacted salts and impurities. |

Diagram of this compound Synthesis:

Caption: Synthesis of this compound via Diazotization and Azo Coupling.

Fundamental Reactivity Pathways

This compound is a versatile precursor in organic synthesis, primarily engaging in nucleophilic substitutions, condensation reactions, and various cyclization pathways.[3]

Nucleophilic Reactions

The carbon atom bearing the two cyano groups is highly electrophilic due to the strong electron-withdrawing nature of the nitrile functionalities. This makes it susceptible to attack by a wide range of nucleophiles.[1]

General Mechanism:

-

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the malononitrile moiety.

-

Intermediate Formation: A tetrahedral intermediate is formed.

-

Product Formation: Depending on the nature of the nucleophile and the reaction conditions, this intermediate can then undergo various transformations, such as protonation or elimination, to yield the final product.

Common nucleophiles that react with this compound include amines, thiols, and active methylene compounds.

Condensation Reactions

This compound readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions are often base-catalyzed and proceed through a Knoevenagel-type mechanism.

Mechanism:

-

Carbanion Formation: A base abstracts a proton from the α-carbon of this compound to form a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Intermediate Formation: An aldol-type intermediate is formed.

-

Dehydration: The intermediate undergoes dehydration to yield a new C=C double bond, resulting in a more conjugated system.

Cyclization Reactions: Gateway to Heterocycles

One of the most significant applications of this compound is its use as a precursor for the synthesis of a variety of heterocyclic compounds.[1] The presence of multiple reactive sites allows for diverse intramolecular and intermolecular cyclization pathways.

Example: Synthesis of Pyrazole Derivatives

Reaction with hydrazine derivatives leads to the formation of pyrazole rings.

Mechanism:

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbon of the malononitrile.

-

Intramolecular Cyclization: The other nitrogen of the hydrazine then attacks one of the cyano groups.

-

Tautomerization and Elimination: A series of tautomerization and elimination steps, often involving the loss of a small molecule like ammonia, leads to the formation of the aromatic pyrazole ring.

Advanced Reaction Mechanisms: Exploring the Frontiers

Beyond its fundamental reactivity, this compound is capable of undergoing more complex transformations, including thermal, photochemical, radical, and cycloaddition reactions. While specific mechanistic studies on this compound itself are limited, we can infer plausible pathways based on the well-established chemistry of related azo compounds.

Thermal Decomposition

Azo compounds are known to undergo thermal decomposition to generate radicals and nitrogen gas. The thermal stability of this compound is a critical consideration in its handling and in high-temperature reactions.

Plausible Mechanism:

Upon heating, this compound is expected to undergo homolytic cleavage of the C-N and N=N bonds.

-

Initiation: The relatively weak C-N bond can cleave homolytically to generate a phenylazo radical and a malononitrile radical. Alternatively, concerted cleavage of both C-N bonds can occur to release nitrogen gas and two radicals.

-

Propagation: The generated radicals can then participate in a variety of reactions, including hydrogen abstraction from the solvent or other molecules, or addition to unsaturated systems.

-

Termination: The reaction terminates through the combination of two radicals.

Expected Products: The thermal decomposition in an inert solvent could lead to the formation of biphenyl (from the combination of two phenyl radicals), succinonitrile (from the dimerization of malononitrile radicals), and other products arising from radical-solvent interactions.

Diagram of Plausible Thermal Decomposition Pathway:

Caption: Proposed Thermal Decomposition of this compound.

Photochemical Reactions

The azo group in this compound acts as a chromophore, absorbing UV-Vis light. This absorption can lead to electronic excitation and subsequent photochemical reactions. This property is utilized in its application as a photoinitiator.[4]

Plausible Mechanism:

-

Excitation: Upon absorption of a photon (hν), the this compound molecule is promoted to an electronically excited state (singlet or triplet).

-

Isomerization: The excited state can undergo cis-trans isomerization around the N=N double bond. The trans isomer is generally more stable.[5]

-

Dissociation: The excited molecule can also undergo homolytic cleavage of the C-N bond to generate a phenyl radical and a malononitrilediazenyl radical, or directly release nitrogen gas to form a phenyl radical and a malononitrile radical. These radicals can then initiate polymerization or other radical reactions.[6]

Diagram of Plausible Photochemical Reaction Pathway:

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Benzeneazomalononitrile

This guide provides a comprehensive technical overview of the spectroscopic methodologies used to characterize Benzeneazomalononitrile (also known as 2-(phenylazo)malononitrile or in its tautomeric form, 2-(phenylhydrazono)malononitrile). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and electronic properties of this versatile chemical intermediate. This document delves into the theoretical underpinnings and practical applications of key spectroscopic techniques, emphasizing the interpretation of spectral data in the context of the compound's prominent azo-hydrazone tautomerism.

Introduction: The Structural Duality of this compound

This compound (C₉H₆N₄, Molar Mass: 170.17 g/mol ) is a yellow crystalline solid that serves as a valuable precursor in the synthesis of various heterocyclic compounds.[1] Its chemical reactivity and spectroscopic properties are dominated by the presence of both a phenylazo group and a malononitrile moiety.[1] A critical aspect of its chemistry is the existence of a tautomeric equilibrium between the azo form (benzeneazo) and the more stable hydrazone form (phenylhydrazono). This equilibrium is influenced by factors such as solvent polarity and pH, and understanding this duality is paramount for accurate spectroscopic analysis and prediction of its chemical behavior.[2][3]

The synthesis of this compound is typically achieved through a diazotization reaction of aniline, followed by a coupling reaction with malononitrile.[1] The purity of the synthesized compound is crucial for obtaining clean and interpretable spectroscopic data.

Caption: Azo-Hydrazone Tautomerism of this compound.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy is a powerful technique to investigate the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound. The position and intensity of the absorption maxima (λmax) are sensitive to the electronic structure and the surrounding solvent environment.

Interpreting the UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* transitions within the conjugated system. The azo and hydrazone tautomers will exhibit distinct absorption profiles, allowing for the study of the tautomeric equilibrium in different solvents.[2][4] Generally, the hydrazone form absorbs at a longer wavelength (bathochromic shift) compared to the azo form due to a more extended conjugation.

Expected Absorption Maxima:

-

Azo form: A prominent π→π* transition in the UV region and a weaker n→π* transition at longer wavelengths.

-

Hydrazone form: A strong absorption band in the visible region, responsible for the compound's yellow color, corresponding to the extended π-conjugation of the hydrazone structure.

The choice of solvent can significantly influence the position of the tautomeric equilibrium and thus the observed λmax.[3] Polar solvents may favor one tautomer over the other through hydrogen bonding and dipole-dipole interactions.

Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines the general steps for acquiring the UV-Vis spectrum of this compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

From the stock solution, prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes for stable readings.

-

Select the desired wavelength range for scanning (e.g., 200-800 nm).

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Replace the blank with the cuvette containing the sample solution.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Repeat the measurement in different solvents to observe any solvatochromic shifts and infer the effect of solvent polarity on the tautomeric equilibrium.

-

Caption: Experimental Workflow for UV-Visible Spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FT-IR is crucial for confirming the presence of key functional groups and providing evidence for the dominant tautomeric form.

Interpreting the FT-IR Spectrum

The FT-IR spectrum of this compound will display characteristic absorption bands for the nitrile, azo/hydrazone, and aromatic moieties. The presence and position of certain peaks can help distinguish between the azo and hydrazone tautomers.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Tautomer Implication |

| ~3300-3100 | N-H stretch | Hydrazone form |

| ~3100-3000 | Aromatic C-H stretch | Present in both tautomers |

| ~2230-2220 | C≡N stretch (nitrile) | Present in both tautomers |

| ~1630-1575 | N=N stretch (azo) | Azo form (may be weak or absent in asymmetric azo compounds)[1] |

| ~1600, ~1500 | C=C aromatic ring stretches | Present in both tautomers |

| ~1580-1550 | C=N stretch | Hydrazone form |

| Below 900 | Aromatic C-H out-of-plane bending | Present in both tautomers, indicates substitution pattern |

The presence of a distinct N-H stretching band would be strong evidence for the predominance of the hydrazone tautomer in the solid state.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

This protocol describes the preparation of a solid sample for FT-IR analysis using the KBr pellet method.

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation and Measurement:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (air).

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify and label the characteristic absorption peaks.

-

Compare the observed frequencies with known correlation tables to assign the vibrational modes.

-

Analyze the spectrum for evidence of the N-H stretch to infer the dominant tautomeric form.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Interpreting the NMR Spectra

The ¹H and ¹³C NMR spectra of this compound will be highly informative, especially for determining the dominant tautomer in solution. The chemical shifts and coupling patterns will differ significantly between the azo and hydrazone forms.

¹H NMR Spectroscopy:

-

Aromatic Region (δ 7.0-8.0 ppm): The protons on the phenyl ring will appear in this region. The splitting pattern will depend on the substitution and can be complex.

-

Methine Proton (-CH, Azo form): A singlet for the proton attached to the carbon bearing the two nitrile groups would be expected for the azo tautomer.

-

N-H Proton (Hydrazone form): A downfield, potentially broad singlet for the N-H proton is a key indicator of the hydrazone tautomer.[2] Its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy:

-

Aromatic Carbons (δ 110-150 ppm): The carbons of the phenyl ring will resonate in this region.

-

Nitrile Carbons (-C≡N, δ ~115 ppm): The two nitrile carbons are expected to have similar chemical shifts.

-

Methine Carbon (-CH, Azo form): The carbon attached to the azo group and two nitrile groups.

-

Iminyl Carbon (>C=N, Hydrazone form): The carbon of the C=N bond in the hydrazone tautomer will have a characteristic downfield chemical shift.

Based on data for the analogous compound, 2-benzylidenemalononitrile, we can predict the approximate chemical shifts for the phenyl and malononitrile moieties.[5] However, the presence of the azo or hydrazono group will significantly influence these values.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hydrazone Tautomer)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~7.0 - 8.0 | Multiplets | Aromatic protons of the phenyl ring. |

| ¹H | >10 (variable) | Singlet | N-H proton, characteristic of the hydrazone form. May be broad and exchangeable with D₂O.[2] |

| ¹³C | ~110 - 150 | - | Aromatic carbons. |

| ¹³C | ~115 | - | Nitrile carbons (C≡N). |

| ¹³C | >140 | - | Iminyl carbon (C=N). |

Experimental Protocol: NMR Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain high-resolution spectra. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

-

Instrumentation and Measurement:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum (often requires a longer acquisition time).

-

To confirm the presence of the N-H proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H signal should disappear or significantly decrease in intensity.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Reference the spectra to TMS.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the protons and carbons in the molecule.

-

Use the presence or absence of the N-H signal to determine the dominant tautomeric form in the chosen solvent.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Interpreting the Mass Spectrum

The mass spectrum of this compound will provide the molecular ion peak (M⁺˙), which confirms the molecular weight of 170.17 g/mol . The fragmentation pattern will be characteristic of the molecule's structure and can provide further structural confirmation.

Expected Fragmentation Pattern:

While a detailed experimental mass spectrum is not available, common fragmentation pathways for related compounds suggest the following:

-

Molecular Ion Peak (M⁺˙): m/z = 170

-

Loss of N₂: A fragment at m/z = 142, corresponding to the loss of a nitrogen molecule from the azo group.

-

Phenyl Cation: A prominent peak at m/z = 77, corresponding to the C₆H₅⁺ fragment.

-

Loss of HCN: Fragments resulting from the loss of hydrogen cyanide from the malononitrile moiety.

The relative abundance of these fragments can provide insights into the stability of the different parts of the molecule.

Experimental Protocol: Mass Spectrometry

This protocol outlines a general procedure for obtaining a mass spectrum using electron ionization (EI).

-

Sample Introduction:

-

Introduce a small amount of the solid or a solution of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺˙).

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

The data is presented as a mass spectrum, a plot of relative intensity versus m/z.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

-

Caption: General Workflow for Mass Spectrometry Analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. UV-Visible spectroscopy provides insights into the electronic structure and the influence of the solvent on the azo-hydrazone tautomerism. FT-IR spectroscopy confirms the presence of key functional groups and offers evidence for the dominant tautomeric form in the solid state. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework and is the most definitive method for determining the tautomeric equilibrium in solution. Finally, mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. By integrating the data from these complementary techniques, a complete and unambiguous structural elucidation of this compound can be achieved, which is essential for its application in synthetic chemistry and drug development.

References

- 1. Buy this compound | 6017-21-6 [smolecule.com]

- 2. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. goums.ac.ir [goums.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. minio.scielo.br [minio.scielo.br]

An In-depth Technical Guide to Benzeneazomalononitrile (CAS 6017-21-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Benzeneazomalononitrile, a versatile organic compound with significant potential in materials science and pharmacology. Drawing upon extensive data analysis and established scientific principles, this document delves into its chemical and physical properties, synthesis, spectral characteristics, and key applications, with a focus on its roles as a photoinitiator and a candidate for anticancer research.

Core Molecular and Physical Properties

This compound, with the CAS number 6017-21-6, is an organic compound characterized by the presence of a phenylazo group attached to a malononitrile framework. This structure imparts unique chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6017-21-6 | [1][2] |

| Molecular Formula | C₉H₆N₄ | [3] |

| Molecular Weight | 170.17 g/mol | [3] |

| Appearance | Yellow to dark-brown powder or crystals | [1] |

| Melting Point | >130 °C (decomposes) | [1] |

| Boiling Point | 260.7 ± 30.0 °C (Predicted) | [1] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, methanol | [1] |

| InChIKey | KLMBASWITNCMTF-UHFFFAOYSA-N | [3] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of aniline followed by a coupling reaction with malononitrile. This method is a classic example of azo coupling, a cornerstone of organic synthesis.

Causality of Experimental Choices

The choice of a two-step diazotization-coupling reaction is dictated by the need to generate a highly electrophilic diazonium salt from aniline, which can then readily react with the electron-rich carbanion of malononitrile. The reaction conditions, particularly the low temperature, are critical to prevent the decomposition of the unstable diazonium salt. The use of a strong mineral acid in the diazotization step ensures the formation of nitrous acid in situ from sodium nitrite and protonates the aniline to facilitate the reaction. The subsequent addition of a base in the coupling step is necessary to deprotonate malononitrile, generating the nucleophilic species required for the azo coupling.

Experimental Protocol

This protocol is adapted from established methods for diazotization and azo coupling reactions.[4][5]

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Malononitrile

-

Sodium Hydroxide (NaOH) or other suitable base

-

Ice

-

Water

-

Stirring apparatus

-

Reaction vessel (e.g., a three-necked flask)

-

Thermometer

-

Dropping funnel

Step-by-Step Methodology:

-

Diazotization of Aniline:

-

In a reaction vessel, dissolve aniline in a solution of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, while maintaining the temperature between 0-5 °C. Vigorous stirring is essential during this addition.

-

After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at the same temperature to ensure the complete formation of the benzenediazonium chloride solution.

-

-

Coupling Reaction with Malononitrile:

-

In a separate vessel, dissolve malononitrile in an aqueous solution of a base, such as sodium hydroxide, to form the sodium salt of malononitrile.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold benzenediazonium chloride solution to the malononitrile solution with continuous stirring.

-

A colored precipitate of this compound should form.

-

Continue stirring the reaction mixture in the ice bath for about an hour to ensure the completion of the coupling reaction.

-

The resulting solid product can be isolated by filtration, washed with cold water, and then dried.

-

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Wavelength/Wavenumber/Chemical Shift | Key Features |

| UV-Vis Spectroscopy | ~250-450 nm | Absorption in this range is expected due to the extended conjugation of the phenylazo and malononitrile groups. |

| Infrared (IR) Spectroscopy | ~2220-2240 cm⁻¹ (C≡N stretch), ~1400-1600 cm⁻¹ (Aromatic C=C stretch), ~1400-1450 cm⁻¹ (N=N stretch) | The nitrile stretch is a characteristic and strong absorption. The azo group stretch is typically weaker. |

| ¹H NMR Spectroscopy | ~7.4-7.9 ppm | Aromatic protons of the phenyl group would appear in this region as a complex multiplet. |

| ¹³C NMR Spectroscopy | ~110-115 ppm (C≡N), ~120-150 ppm (Aromatic carbons) | The nitrile carbons are expected in the characteristic region, and the aromatic carbons will show multiple signals depending on their substitution. |

Applications in Materials Science: A Photoinitiator for UV Curing

This compound is recognized for its potential as a photoinitiator in UV-curable inks, coatings, and adhesives. Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization.

Mechanism of Photoinitiation

Based on its structure, this compound is expected to function as a Type I photoinitiator . Upon exposure to UV radiation, the molecule is promoted to an excited state. This excited state can then undergo unimolecular bond cleavage (photodissociation) to generate two radical species. This process, known as α-cleavage, is a hallmark of Type I photoinitiators. These resulting free radicals can then initiate the polymerization of monomers and oligomers in the formulation.

Diagram of Type I Photoinitiation Mechanism:

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]

- 3. CN106749253A - A kind of chemical synthesis process of adenine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. syrris.jp [syrris.jp]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. benchchem.com [benchchem.com]

- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 9. researchgate.net [researchgate.net]

"physical and chemical properties of (Phenylazo)malononitrile"

An In-Depth Technical Guide to (Phenylazo)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phenylazo)malononitrile, a versatile organic compound, stands at the intersection of dye chemistry and pharmaceutical sciences. Characterized by the presence of a phenylazo group attached to a malononitrile framework, this molecule exhibits a unique combination of reactivity and chromophoric properties. This guide provides a comprehensive exploration of its physical and chemical characteristics, synthesis, and spectral analysis. Furthermore, it delves into the compound's emerging significance as a key intermediate in the synthesis of novel therapeutic agents and its potential applications in drug development, offering a critical resource for professionals in the field.

Introduction: The Significance of the (Phenylazo)malononitrile Scaffold

(Phenylazo)malononitrile, also known as 2-(Phenylazo)malononitrile, is an aromatic azo compound featuring a reactive malononitrile functional group.[1] The confluence of the azo moiety, a well-known chromophore, and the highly activated dicyanomethylene group imparts a rich and complex chemical character to the molecule. Historically, azo compounds have been extensively utilized in the dye and pigment industry.[2][3] However, the unique electronic properties and reactivity of the malononitrile group have propelled derivatives of this scaffold into the realm of medicinal chemistry and materials science.[4][5]

The malononitrile group is a potent electron-withdrawing group, which significantly influences the electronic distribution and reactivity of the entire molecule.[4] This feature, combined with the synthetic accessibility of the scaffold, makes (Phenylazo)malononitrile a valuable building block for the construction of more complex heterocyclic systems and pharmacologically active molecules.[5] Its role as an intermediate in the synthesis of various compounds, including those with potential therapeutic applications, underscores its importance in modern organic and medicinal chemistry.[1][6][]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of (Phenylazo)malononitrile is fundamental for its effective handling, application, and derivatization.

General and Physical Properties

(Phenylazo)malononitrile typically presents as a yellow to orange crystalline powder.[1] Key physical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₄ | [6] |

| Molecular Weight | 170.17 g/mol | |

| Appearance | Yellow to orange crystalline powder | [1] |

| Melting Point | >130°C (decomposition) | [6][8] |

| Boiling Point (Predicted) | 260.7 ± 30.0 °C | [6][8] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [6][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol; Slightly soluble in water. | [1][6] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [6][8] |

Structural and Spectroscopic Data

The structural elucidation and confirmation of (Phenylazo)malononitrile rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl group and the methine proton of the malononitrile group.

-

Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include a sharp, strong band around 2220-2260 cm⁻¹ for the nitrile (C≡N) stretching vibration and bands characteristic of the azo (-N=N-) group and the aromatic ring.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[9]

-

UV-Visible Spectroscopy : The azo group imparts color to the compound, and its electronic transitions can be studied using UV-Vis spectroscopy. Computational studies on related azo compounds have been used to predict and interpret these electronic transitions.[10][11][12]

A variety of analytical methods, including HPLC, GC-MS, and elemental analysis, are available upon request from commercial suppliers for detailed characterization.[13]

Synthesis and Reactivity

The synthesis of (Phenylazo)malononitrile is a well-established process, and its reactivity is governed by the interplay of its functional groups.

Synthetic Protocol: A Diazonium Coupling Approach

The most common and efficient method for the synthesis of (Phenylazo)malononitrile involves the diazonium coupling reaction. This protocol is a cornerstone of azo chemistry.

Experimental Protocol: Synthesis of (Phenylazo)malononitrile [9]

-

Diazotization of Aniline :

-

Dissolve the primary amine (aniline) in a strong aqueous acid solution (e.g., hydrochloric acid).

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the benzenediazonium salt solution.

-

-

Coupling Reaction :

-

In a separate vessel, dissolve malononitrile in a suitable solvent.

-

Add the freshly prepared diazonium salt solution to the malononitrile solution.

-

Adjust the pH of the reaction mixture by the dropwise addition of an alkaline aqueous solution (e.g., saturated sodium acetate or potassium phosphate solution) to facilitate the coupling reaction.

-

Allow the reaction to proceed for a specified time, often with stirring.

-

-

Isolation and Purification :

-

The product, (Phenylazo)malononitrile, typically precipitates out of the solution as a solid.

-

Collect the solid by filtration.

-

Wash the filter cake with water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a light yellow solid.

-

Caption: Synthesis of (Phenylazo)malononitrile via diazonium coupling.

Chemical Reactivity and Synthetic Utility

The reactivity of (Phenylazo)malononitrile is multifaceted, making it a valuable intermediate in organic synthesis.

-

Reactions of the Malononitrile Moiety : The active methylene group in malononitrile derivatives is highly acidic and can participate in a variety of condensation reactions, such as the Knoevenagel condensation.[5][14] It can also undergo nucleophilic addition reactions.[5] The nitrile groups themselves can be hydrolyzed or reduced to other functional groups.

-

Reactions involving the Azo Group : The azo bond can be reduced to form two separate amine compounds. This cleavage is a key reaction in the metabolism of some azo dyes and has been exploited in the design of colon-specific drug delivery systems.[2]

-

Cyclization Reactions : (Phenylazo)malononitrile and its derivatives are excellent precursors for the synthesis of a wide range of heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines.[5][15] These heterocyclic scaffolds are prevalent in many biologically active molecules. For instance, the reaction of phenylmalononitrile with hydrazine can lead to the formation of aminopyrazole derivatives.[15]

Applications in Drug Development

The unique structural features of (Phenylazo)malononitrile and its derivatives have positioned them as compounds of interest in the field of drug discovery and development.[]

As a Precursor for Bioactive Heterocycles

Many pharmaceuticals contain nitrile groups, and the malononitrile moiety, in particular, is a versatile starting material for constructing more complex, biologically active molecules.[16][17] The ability of (Phenylazo)malononitrile to undergo cyclization reactions is particularly valuable for generating libraries of heterocyclic compounds for biological screening.[5] Derivatives of malononitrile have been investigated for a range of biological activities, including:

-

Anticancer Activity : Certain malononitrile derivatives have shown potential as anticancer agents.[14]

-

Antimicrobial and Antifungal Activity : The scaffold has been incorporated into molecules with antibacterial and antifungal properties.[14][18]

-

Enzyme Inhibition : Benzylidenemalononitrile derivatives have been explored as potential inhibitors of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase.[14]

Role in Bioorthogonal Chemistry

Recent research has highlighted the potential of malononitriles in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[19] The reaction of malononitriles with azodicarboxylates has been reported as a catalyst-free bioorthogonal reaction, opening up new avenues for their application in chemical biology and drug delivery.[19]

Computational Insights

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the electronic structure, reactivity, and spectroscopic properties of malononitrile derivatives and related azo compounds.[10][11][12][20] These theoretical investigations can aid in the rational design of new derivatives with desired properties for drug development. For example, computational methods can predict molecular geometries, charge distributions, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and potential biological interactions.[10][12]

Caption: Key application areas of (Phenylazo)malononitrile in drug development.

Safety and Handling

(Phenylazo)malononitrile is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[21] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13]

Conclusion

(Phenylazo)malononitrile is a compound of significant interest due to its versatile chemical properties and its growing importance as a synthetic intermediate. Its straightforward synthesis, coupled with the reactivity of both the azo and malononitrile functionalities, makes it a valuable tool for organic chemists. For researchers in drug development, the (Phenylazo)malononitrile scaffold offers a promising starting point for the synthesis of novel heterocyclic compounds with a wide range of potential biological activities. As computational and synthetic methodologies continue to advance, the full potential of (Phenylazo)malononitrile and its derivatives in medicinal chemistry and materials science is yet to be fully realized.

References

- 1. Phenylazo Malononitrile - C9h6n4, Yellow To Orange Crystalline Powder | 98% Purity, Azo Compound For Dye Synthesis And Organic Reactions at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 85-86-9: 1-(p-Phenylazophenylazo)-2-naphthol (Sudan II… [cymitquimica.com]

- 4. Computational and photophysical characterization of a Laurdan malononitrile derivative - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]